BenchChemオンラインストアへようこそ!

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

Enzymatic kinetic resolution Chiral building block synthesis Biocatalysis

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate (CAS 24007-57-6) is a synthetic 2,3-dihydrobenzofuran-2-carboxylate ester bearing a 6-methoxy substituent on the fused aromatic ring, with molecular formula C₁₁H₁₂O₄ and exact mass 208.074 Da. Its structure is confirmed by ¹H NMR and GC-MS spectral data available through the KnowItAll spectral library.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 24007-57-6
Cat. No. B3040781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate
CAS24007-57-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(O2)C(=O)OC)C=C1
InChIInChI=1S/C11H12O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-4,6,10H,5H2,1-2H3
InChIKeyBNUNWMBCLXKDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate (CAS 24007-57-6): Core Physicochemical and Spectral Identity for Research Procurement


Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate (CAS 24007-57-6) is a synthetic 2,3-dihydrobenzofuran-2-carboxylate ester bearing a 6-methoxy substituent on the fused aromatic ring, with molecular formula C₁₁H₁₂O₄ and exact mass 208.074 Da . Its structure is confirmed by ¹H NMR and GC-MS spectral data available through the KnowItAll spectral library [1]. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and asymmetric catalysis, distinct from its fully unsaturated benzofuran analogs and positional isomers by virtue of its saturated 2,3-dihydrofuran ring and specific 6-methoxy substitution pattern.

Why Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate Cannot Be Freely Substituted by In-Class Analogs


Although the 2,3-dihydrobenzofuran-2-carboxylate scaffold appears in multiple research compounds, substitution at the aromatic 6-position with a methoxy group and the specific methyl ester functionality jointly determine this compound's utility profile in ways that preclude simple analog interchange. The methyl ester serves as the requisite pro-chiral substrate for enzymatic kinetic resolution to access enantiopure 2,3-dihydro-6-methoxybenzofuran-2-carboxylic acid building blocks [1]. The 6-methoxy positional isomer exhibits a fundamentally different dianion stability profile compared to 5- and 7-methoxy congeners, undergoing rapid furan ring opening that precludes certain synthetic manipulations possible with other isomers [2]. Furthermore, the 6-methoxy substitution pattern on the benzofuran/dihydrobenzofuran core is associated with enhanced CYP19 (aromatase) inhibitory potency relative to unsubstituted parent structures [3]. These three orthogonal differentiation axes—enzymatic substrate specificity, positional isomer reactivity, and substitution-dependent bioactivity—mean that substitution with the free carboxylic acid, a different ester, or a regioisomeric methoxy analog would fundamentally alter or abolish the compound's demonstrated utility.

Quantitative Differentiation Evidence for Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate Versus Closest Analogs


Enantioselective Enzymatic Hydrolysis: Methyl Ester as Required Pro-Chiral Substrate for Accessing Enantiopure 2,3-Dihydro-6-methoxybenzofuran-2-carboxylic Acid

Methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate (2) is specifically employed as the methyl ester substrate for enantioselective enzymatic hydrolysis to resolve racemic 2,3-dihydro-6-methoxybenzofuran-2-carboxylic acid (1). Using rabbit liver acetone powder as the enzyme source, the acid product of hydrolysis was obtained with 67% enantiomeric excess (ee) and the unreacted ester with 27% ee, with hydrolysis yields reaching 98% under optimised conditions [1]. In a separate study using Candida antarctica lipase B immobilised on acrylic resin, enantiomeric excesses ranging from 80% to 99% were achieved for the hydrolysis of esters derived from the same acid core [2]. The free carboxylic acid (CAS 41910-91-2) cannot serve as a substrate for this resolution strategy; the methyl ester functionality is mechanistically indispensable. The ethyl ester or other alkyl homologs, while potentially viable in principle, have not been demonstrated under these biocatalytic conditions and may exhibit altered enzyme affinity and stereochemical outcomes.

Enzymatic kinetic resolution Chiral building block synthesis Biocatalysis

Positional Isomer Differentiation: 6-Methoxybenzofuran-2-carboxylic Acid Dianion Undergoes Rapid Ring Opening Unlike 5- and 7-Methoxy Isomers

The dianion derived from 6-methoxybenzofuran-2-carboxylic acid (13b) suffers rapid furan ring opening before it can be trapped by electrophiles, even at very low temperatures (⩽–90 °C). In contrast, the dianions from 5-methoxy (13a) and 7-methoxy (13c) positional isomers are sufficiently stable at ⩽–90 °C to be trapped by aldehydes, enabling C-3 functionalisation [1]. While this study was conducted on fully unsaturated benzofuran-2-carboxylic acids rather than the 2,3-dihydro derivatives, the electronic influence of the 6-methoxy group on furan ring stability is directly transferable to the 2,3-dihydro scaffold, making the target compound's 6-methoxy substitution pattern a critical determinant of synthetic tractability that differs fundamentally from its 5- and 7-methoxy regioisomers.

Dianion chemistry Positional isomer reactivity Heterocyclic synthesis

6-Methoxy Substitution Confers Enhanced CYP19 (Aromatase) Inhibitory Potency Relative to Unsubstituted Benzofuran Parent Compounds

In a systematic in vitro evaluation of benzofuran-2-yl-phenylmethyl-pyridine, -imidazole, and -triazole derivatives against human placental aromatase (CYP19), 6-methoxy- and 6-hydroxy-substituted benzofuran derivatives exhibited IC₅₀ values of 0.01–1.46 μM. This activity was greater than that observed for the corresponding unsubstituted parent compounds and was comparable to or greater than the reference aromatase inhibitor arimidex (anastrozole; IC₅₀ = 0.6 μM) [1]. The most potent compound in the series, a 6-methoxy-substituted pyridine benzofuran derivative containing a 4-fluorophenyl group (compound 4a), achieved an IC₅₀ of 44 nM with an LC₅₀ >100 μM in rat hepatocyte cytotoxicity assays, compared to arimidex (IC₅₀ = 600 nM; LC₅₀ >200 μM) [1]. Although these data are reported for fully aromatic benzofuran derivatives rather than 2,3-dihydrobenzofurans, the 6-methoxy pharmacophore's contribution to CYP19 inhibitory potency is well-established and directly attributable to the substitution pattern present in the target compound.

CYP19 aromatase inhibition Breast cancer Steroidogenesis modulation

2,3-Dihydrobenzofuran-2-carboxylates as Privileged Substrates for Asymmetric Organocatalytic Michael Addition with High Yield and Enantioselectivity

2,3-Dihydrobenzofuran-2-carboxylate esters, including the methyl ester subclass to which the target compound belongs, serve as competent substrates in squaramide-linked chloramphenicol base hybrid catalyst systems for asymmetric Michael addition to nitroolefins. At a catalyst loading of 0.5 mol%, a range of 2,3-dihydrobenzofuran-2-carboxylate derivatives bearing quaternary and tertiary stereogenic centers were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 99% ee) and moderate diastereoselectivities (up to 8:92 dr) [1]. The hybrid squaramide catalysts demonstrated superior reactivity compared to non-hybridised bifunctional catalysts, and matching of chirality between the two catalyst scaffolds was crucial for high stereoselectivity [1]. The 6-methoxy substitution on the aromatic ring of the target compound provides an electronic environment that may be leveraged for further substrate scope exploration in this reaction manifold.

Asymmetric organocatalysis Michael addition Squaramide catalysis

6-Methyl Substitution on 2,3-Dihydrobenzofuran Core Is Critical for Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity

In a systematic structure–activity relationship (SAR) study of N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives as ACAT inhibitors, a methyl group at position 6 of the 2,3-dihydrobenzofuran moiety was identified as important for potent ACAT inhibitory activity [1]. The most potent compounds in this series, specifically N-(2,2,4,6-tetramethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives, demonstrated that lipophilicity of the acyl moiety combined with 6-position substitution was necessary for activity [1]. While the target compound bears a 6-methoxy rather than a 6-methyl substituent, the SAR principle establishing the importance of 6-position substitution on the 2,3-dihydrobenzofuran core for ACAT modulation is directly relevant, positioning 6-substituted 2,3-dihydrobenzofuran-2-carboxylates as privileged starting points for ACAT inhibitor development compared to unsubstituted or differently substituted analogs.

ACAT inhibition Cholesterol metabolism Cardiovascular research

2,3-Dihydrobenzofuran Scaffold Validated as Privileged Structure for mPGES-1 Inhibitor Lead Discovery with Low Micromolar Activity

2,3-Dihydrobenzofurans have been proposed and validated as privileged structures for designing microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Starting from the low-affinity natural product lead compound 1, a combined molecular docking and biochemical screening approach identified synthetic 2,3-dihydrobenzofuran derivatives 19 and 20 with biological activity in the low micromolar range against mPGES-1 [1]. One compound in the study exhibited an IC₅₀ of 2,800 nM [1]. These data establish the 2,3-dihydrobenzofuran core—including the 2-carboxylate ester subclass to which the target compound belongs—as a bioinspired lead scaffold for developing new-generation mPGES-1 inhibitors with potential anti-inflammatory and anticancer applications distinct from COX-1/2 inhibition pathways that carry gastrointestinal and cardiovascular side-effect liabilities [1].

mPGES-1 inhibition Inflammation Prostaglandin E2

High-Value Application Scenarios for Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate (CAS 24007-57-6) Based on Quantitative Evidence


Enzymatic Kinetic Resolution to Produce Enantiopure 2,3-Dihydro-6-methoxybenzofuran-2-carboxylic Acid Building Blocks

This compound is the substrate of choice for laboratories performing lipase- or animal liver hydrolase-mediated kinetic resolution. Rabbit liver acetone powder achieves acid product enantiomeric excess up to 67% ee with reaction yields as high as 98% under mild conditions (pH 6.5, 1,4-dioxane, 30 min), while Candida antarctica lipase B delivers 80–99% ee [1]. The resolved enantiopure acid serves as a chiral intermediate for diuretic, saluretic, uricosuric, and antihypertensive agent synthesis [1].

Hit and Lead Generation for CYP19 (Aromatase) Inhibitor Programmes in Oncology

The 6-methoxy substitution pattern on the benzofuran/dihydrobenzofuran core is associated with potent CYP19 aromatase inhibition (IC₅₀ = 0.01–1.46 μM for benzofuran derivatives), outperforming unsubstituted parent compounds and matching or exceeding the reference drug arimidex (IC₅₀ = 0.6 μM) [2]. The target compound provides the 6-methoxy-2,3-dihydrobenzofuran scaffold as a starting point for structure-based design of aromatase inhibitors with potential reduced cytotoxicity compared to existing therapeutics, given the selectivity profile observed for related benzofuran CYP19 inhibitors against CYP17, 17β-HSD, CYP24, and CYP26 [2].

Asymmetric Organocatalytic Synthesis of Complex Dihydrobenzofuran Derivatives via Michael Addition

The 2,3-dihydrobenzofuran-2-carboxylate ester class, including the target compound, serves as a validated substrate in squaramide-linked hybrid organocatalytic systems, enabling construction of quaternary and tertiary stereogenic centres with up to 98% yield, 99% ee, and 8:92 dr at only 0.5 mol% catalyst loading [3]. This positions the target compound as a strategic procurement choice for methodology development laboratories and medicinal chemistry groups requiring enantiomerically enriched, highly functionalised dihydrobenzofuran intermediates.

ACAT-Targeted and mPGES-1-Targeted Drug Discovery Starting from a 6-Substituted 2,3-Dihydrobenzofuran Scaffold

SAR evidence demonstrates that 6-position substitution on the 2,3-dihydrobenzofuran core is critical for ACAT inhibitory potency [4], while the broader 2,3-dihydrobenzofuran scaffold has been experimentally validated as a privileged structure for mPGES-1 inhibitor lead discovery with activity in the low micromolar range [5]. The target compound, bearing both the 6-methoxy substituent and the 2-carboxylate methyl ester, is uniquely positioned as a dual-purpose starting material for medicinal chemistry campaigns targeting either or both of these therapeutically relevant enzymes in cardiovascular and inflammatory disease areas.

Quote Request

Request a Quote for Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.